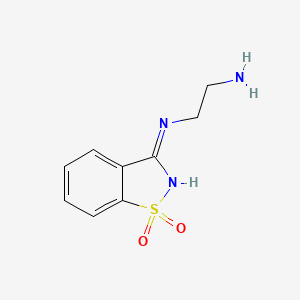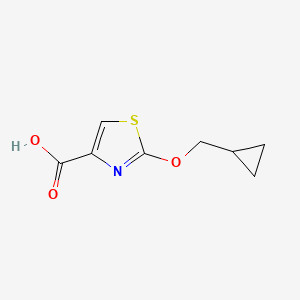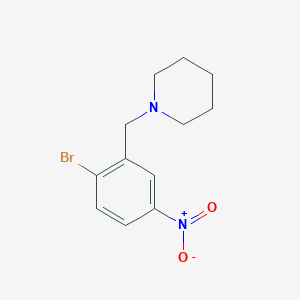
5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide
Vue d'ensemble
Description
5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C8H11N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. This compound features hydroxyl groups at the 5th and 6th positions, an isopropyl group at the 2nd position, and a carboxamide group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine and cyanoacetamide.
Condensation Reaction: These materials undergo a condensation reaction to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce hydroxyl groups at the 5th and 6th positions.
Amidation: Finally, the compound undergoes amidation to introduce the carboxamide group at the 4th position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction can result in the formation of amines and alcohols.
Substitution Products: Substitution reactions can yield a variety of alkyl or aryl derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxamide group play a crucial role in its biological activity, allowing it to bind to receptors and enzymes, thereby influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
2,4-Dihydroxy-6-methylpyrimidine
2-Isopropyl-4,5-dihydroxypyrimidine
4,5-Dihydroxy-2-methylpyrimidine
Propriétés
IUPAC Name |
5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3(2)7-10-4(6(9)13)5(12)8(14)11-7/h3,12H,1-2H3,(H2,9,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKTQDOANDKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717803 | |
| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-13-5 | |
| Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)




